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molecular formula C9H14N2 B3189527 4-(tert-Butyl)pyridin-2-amine CAS No. 33252-26-5

4-(tert-Butyl)pyridin-2-amine

Cat. No. B3189527
M. Wt: 150.22 g/mol
InChI Key: LLQPELYFCPYKRR-UHFFFAOYSA-N
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Patent
US08603645B2

Procedure details

To 100 g (0.73 mol) of 4-tert-butyl-pyridine and 31.0 g (0.79 mol) of sodium amide was added 181 mL (1.5 mol) of N,N,-dimethylaniline. The reaction mixture was heated with stirring under nitrogen for 7 hours at 150° C. After cooling, the reaction mixture was added to 400 mL of ice. ˜250 mL of ethyl acetate was added to the mixture to extract the organic phase. The organic phase was evaporated and fractional distilled. About ˜50 g (45% yield) of 2-amino-4-tert-butylpyridine was obtained. MS results confirmed the desired products.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
181 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[NH2-].[Na+].C[N:14](C)C1C=CC=CC=1>C(OCC)(=O)C>[NH2:14][C:7]1[CH:6]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:10]=[CH:9][N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=NC=C1
Name
Quantity
31 g
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
181 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
ice
Quantity
400 mL
Type
reactant
Smiles
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen for 7 hours at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
to extract the organic phase
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC1=NC=CC(=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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